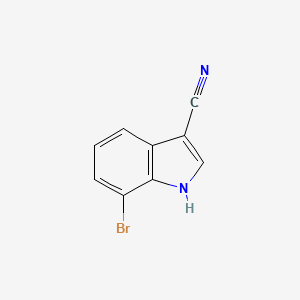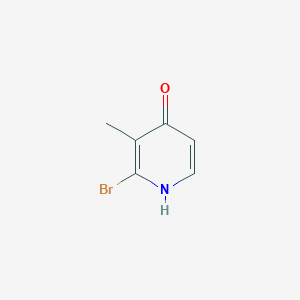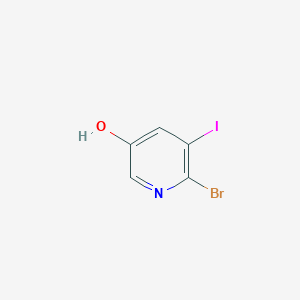
6-Bromo-5-iodopyridin-3-OL
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-5-iodopyridin-3-OL consists of a pyridine ring substituted with bromine and iodine atoms at the 6th and 5th positions, respectively, and a hydroxyl group at the 3rd position .
Physical And Chemical Properties Analysis
6-Bromo-5-iodopyridin-3-OL has a density of 1.8±0.1 g/cm³ . Its boiling point is 373.0±22.0 °C at 760 mmHg . The compound has a molar refractivity of 33.9±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Applications De Recherche Scientifique
Synthetic Methodologies and Intermediates
6-Bromo-5-iodopyridin-3-OL serves as a versatile intermediate in synthetic chemistry, enabling the development of various organic compounds through halogen-mediated reactions. For example, the halogen dance reactions facilitate the synthesis of halogen-rich intermediates, leading to pentasubstituted pyridines with potential applications in medicinal chemistry (Wu et al., 2022). Similarly, the electrosynthesis of 6-aminonicotinic acid from halopyridines in the presence of CO2 has been explored, showcasing an electrocatalytic approach to functionalizing pyridines under mild conditions (Gennaro et al., 2004).
Catalytic and Coordination Chemistry
The compound has implications in catalytic and coordination chemistry, where its structural characteristics facilitate the formation of complex molecules. This is seen in the broader context of terpyridines and their transition metal complexes, which find applications in various fields such as materials science, biomedicinal chemistry, and organometallic catalysis (Winter et al., 2011). These applications highlight the role of pyridine derivatives in advancing research in these areas.
Material Science and Photovoltaics
In material science, derivatives of pyridines, such as 6-Bromo-5-iodopyridin-3-OL, contribute to the development of photovoltaic materials and devices. Their unique electronic properties make them suitable for applications in energy conversion and storage, demonstrating the compound's potential in renewable energy technologies.
Biological Applications and DNA Replication Studies
Although not directly related to 6-Bromo-5-iodopyridin-3-OL, similar compounds have been utilized in biological studies. For instance, monoclonal antibodies specific to halogenated uridines have facilitated the detection of DNA replication, underscoring the broader utility of halogenated pyridines in biological research (Gratzner, 1982).
Propriétés
IUPAC Name |
6-bromo-5-iodopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrINO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWETXSHOZHMDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699617 | |
| Record name | 6-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-iodopyridin-3-OL | |
CAS RN |
697300-70-2 | |
| Record name | 6-Bromo-5-iodopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




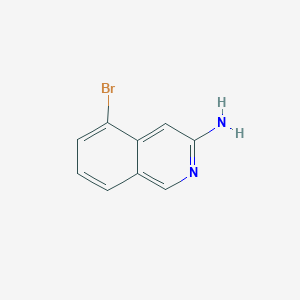
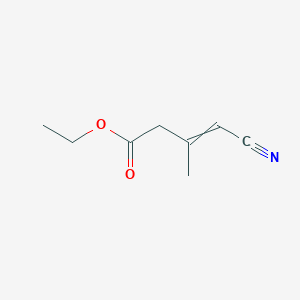
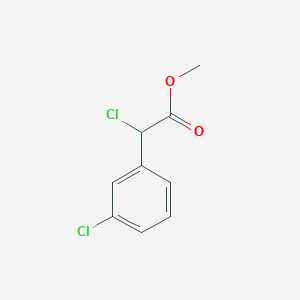
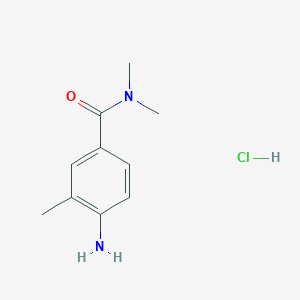
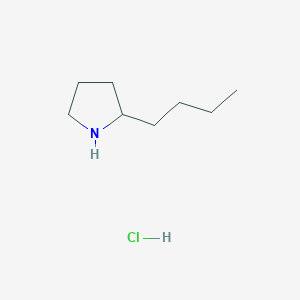



![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile](/img/structure/B1524687.png)


